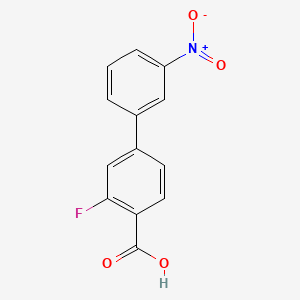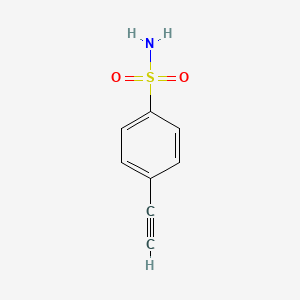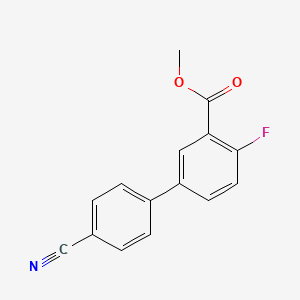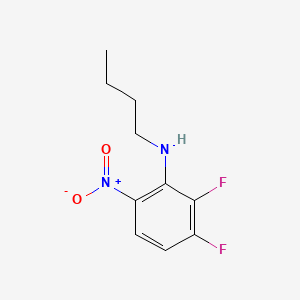
1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-2-amine is an organic compound that features a pyrrolidine ring substituted with a 5-bromopyridin-3-ylsulfonyl group
Preparation Methods
The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with pyrrolidine and 5-bromopyridine-3-sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: Pyrrolidine is reacted with 5-bromopyridine-3-sulfonyl chloride in an appropriate solvent like dichloromethane at room temperature. The reaction mixture is stirred for several hours until completion.
Purification: The product is purified by column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions: Typical reagents include bases like sodium hydride, solvents like dimethylformamide, and catalysts like palladium on carbon.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted pyrrolidine derivatives.
Scientific Research Applications
1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.
Pathways Involved: It can modulate signaling pathways by binding to its targets, leading to changes in cellular functions.
Comparison with Similar Compounds
1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-2-amine can be compared with other similar compounds:
Similar Compounds: Examples include pyrrolidine derivatives like pyrrolidin-2-one and pyrrolidin-2,5-dione.
Uniqueness: The presence of the 5-bromopyridin-3-ylsulfonyl group distinguishes it from other pyrrolidine derivatives, potentially leading to unique biological activities and chemical reactivity.
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)sulfonylpyrrolidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O2S/c10-7-4-8(6-12-5-7)16(14,15)13-3-1-2-9(13)11/h4-6,9H,1-3,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDJOBHKLWJXIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=CN=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B595040.png)






